3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide
Description
Chemical Structure and Properties 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide (CAS: 338748-79-1) is a synthetic organic compound with the molecular formula C₁₉H₁₉F₃N₂O and a molecular weight of 348.37 g/mol . Its structure features a butenamide backbone substituted with a 4-methylbenzylamino group and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, while the methylbenzyl substituent may modulate steric interactions in biological systems. The compound is reported to have a purity of >90%, making it suitable for research applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
(E)-3-[(4-methylphenyl)methylamino]-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-13-6-8-15(9-7-13)12-23-14(2)10-18(25)24-17-5-3-4-16(11-17)19(20,21)22/h3-11,23H,12H2,1-2H3,(H,24,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANTVAHJLWDJV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide typically involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)phenyl-2-butenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, it is compared below with structurally analogous compounds from diverse sources.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Backbone and Functional Groups The target compound’s butenamide backbone contrasts with the butanamide in and the propenamide in . Butenamide’s α,β-unsaturated carbonyl system may enhance electrophilic reactivity compared to saturated analogs, influencing binding to biological targets (e.g., kinases or receptors) .
Substituent Effects
- The 4-methylbenzyl group in the target compound likely increases lipophilicity compared to the 4-chlorophenyl group in , which may enhance membrane permeability but reduce aqueous solubility .
- The 4-acetylphenyl substituent in adds a polar ketone group, which could improve crystallinity or hydrogen-bonding interactions in solid-state formulations .
The maleamic acid derivative in features a conjugated dienone system, which may confer redox activity or susceptibility to nucleophilic attack, contrasting with the target compound’s stability .
Biological Activity
3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, a compound with the CAS number 111291-48-6, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.36 g/mol. The compound features a butenamide backbone substituted with a 4-methylbenzyl group and a trifluoromethylphenyl moiety, which contributes to its unique biological properties.
Research indicates that 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide interacts with specific biological targets, primarily within the central nervous system and cancer pathways. Its mechanism involves:
- Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways, particularly in cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and other hematological malignancies. The compound exhibited an IC50 value in the low nanomolar range, indicating potent activity against these cells .
- Xenograft Models : In vivo studies using xenograft models showed that administration of the compound significantly suppressed tumor growth. A dosage of 50 mg/kg/day resulted in nearly complete tumor regression in treated mice .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a half-life exceeding 4 hours and a bioavailability of approximately 24% in rat models. These properties suggest favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .
Case Study 1: Chronic Myeloid Leukemia (CML)
A recent study investigated the effects of 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide on CML cell lines. The findings indicated that the compound effectively inhibited BCR-ABL autophosphorylation, leading to reduced downstream signaling through STAT5 and ERK pathways. This resulted in decreased proliferation rates in treated cell lines .
Case Study 2: Receptor Interaction Studies
Another investigation focused on the interaction of this compound with beta-adrenergic receptors. It was found to preferentially activate β2/3 subunit-containing receptors over β1 receptors, suggesting a potential role in modulating cardiovascular responses .
Comparative Table of Biological Activity
| Activity Type | Effect Observed | IC50 (nM) | Bioavailability (%) | Half-Life (hrs) |
|---|---|---|---|---|
| Anticancer (K562 Cells) | Inhibition of proliferation | 14 | N/A | >4 |
| Receptor Modulation | Activation of β2/3 adrenergic receptors | N/A | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
